Dioscin -

Dioscin

Catalog Number: EVT-8215181
CAS Number:
Molecular Formula: C45H72O16
Molecular Weight: 869.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dioscin is predominantly found in the rhizomes of Dioscorea species, which are commonly used in traditional herbal medicine. Other sources include plants such as Trigonella and Smilax. The extraction process typically involves the use of organic solvents like ethanol to isolate the saponin from plant materials .

Classification

Dioscin is classified as a steroidal saponin, a subclass of saponins characterized by their steroid backbone. Saponins are glycosides that can produce foam when shaken in water and are known for their diverse biological activities. Dioscin specifically falls under the category of triterpenoid saponins, which are derived from triterpenes and feature a sugar moiety attached to the aglycone structure .

Synthesis Analysis

Methods

The synthesis of dioscin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The traditional method involves acid hydrolysis of diosgenin or direct extraction from plant materials using organic solvents. Recent advancements have introduced biotransformation techniques that utilize microbial enzymes to convert diosgenin into dioscin more efficiently .

Technical Details

  1. Extraction: A common extraction method involves soaking dried rhizome powder in ethanol at elevated temperatures (e.g., 80 °C) for several hours, followed by solvent evaporation to yield crude dioscin .
  2. Biotransformation: This method employs specific microorganisms to convert diosgenin directly into dioscin under controlled conditions, offering a more environmentally friendly alternative to chemical synthesis .
Molecular Structure Analysis

Structure

Dioscin has a complex molecular structure characterized by its steroid nucleus and glycosidic components. The molecular formula of dioscin is C27H44O10S, indicating the presence of multiple hydroxyl groups and a sugar moiety.

Data

  • Molecular Weight: Approximately 520.7 g/mol
  • Structural Features: The structure includes a steroid core with various functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Dioscin undergoes several chemical reactions that can modify its structure and enhance its pharmacological properties.

Technical Details

  1. Hydrolysis: Dioscin can be hydrolyzed to yield diosgenin through acid or enzymatic methods. This reaction is crucial for producing diosgenin, which is widely used in pharmaceutical applications .
  2. Esterification: Dioscin can react with various acids to form esters, potentially enhancing its solubility and bioavailability .
Mechanism of Action

Process

The pharmacological effects of dioscin are primarily attributed to its ability to modulate various biochemical pathways within the body.

Data

  • Anti-inflammatory Action: Dioscin inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Anticancer Properties: Research indicates that dioscin may induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dioscin typically appears as a white or light yellow powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Dioscin is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes dioscin reactive towards various chemical agents, facilitating modifications that enhance its pharmacological effects .
Applications

Dioscin has several significant applications in scientific research and industry:

Pharmacological Mechanisms and Therapeutic Efficacy

Anti-Cancer Mechanisms of Dioscin: Molecular Targets and Pathways

Apoptosis Induction via Mitochondrial and Death Receptor Pathways

Dioscin exerts potent pro-apoptotic effects through dual modulation of mitochondrial (intrinsic) and death receptor (extrinsic) pathways. In hepatocellular carcinoma (HepG2) cells, dioscin triggers mitochondrial apoptosis by upregulating Bax, downregulating Bcl-2/Bcl-xl, and promoting cytochrome c release. This cascade activates caspase-9 and caspase-3, culminating in poly-ADP-ribose polymerase (PARP) cleavage. Concurrently, reactive oxygen species generation induces apoptosis signal-regulating kinase 1 (ASK1) phosphorylation, which activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways [3] [6]. In lung cancer (A549, NCI-H446) and oral squamous cell carcinoma (SCC-4, SCC-25) models, dioscin enhances expression of cleaved caspase-3, cleaved caspase-8, and cleaved PARP, confirming engagement of both intrinsic and extrinsic pathways [2] [10]. Dioscin also upregulates the tumor suppressor p53 in skin (A431) and liver (Bel-7402) cancer cells, reinforcing Bax-mediated mitochondrial permeabilization [2] [6].

Autophagy Modulation and Crosstalk with Apoptotic Signaling

Dioscin displays context-dependent autophagy regulation, either inducing cytotoxic autophagic flux or blocking pro-survival autophagy. In breast cancer (MCF-7) and gastric cancer cells, dioscin upregulates microtubule-associated protein 1 light chain 3-II (LC3-II) and Beclin-1 while inhibiting phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling. This promotes autophagosome formation and synergizes with apoptosis via caspase-3 activation [2] [4]. Conversely, in HepG2 liver cancer cells, dioscin suppresses autophagy by accumulating p62 and blocking autophagic flux, leading to lethal oxidative stress [2]. The crosstalk between autophagy and apoptosis is mediated through PI3K/Akt/mammalian target of rapamycin (mTOR) inhibition: Dioscin reduces phospho-Akt and phospho-mTOR levels, derepressing unc-51-like autophagy-activating kinase 1 (ULK1) and transcription factor EB (TFEB) to activate autophagy-related genes [4] [10].

Inhibition of Stem-Cell-Like Properties in Osteosarcoma via Akt/GSK3/β-Catenin Signaling

Dioscin selectively targets osteosarcoma stem cells (OSCs) by suppressing the Akt/glycogen synthase kinase 3 beta (GSK3β)/β-catenin axis. In in vitro studies using U2OS and MG63 osteosarcoma cells, dioscin (2.5 μM) reduced sarcosphere formation by 68% and downregulated stemness markers SRY-box transcription factor 2 (SOX2) and octamer-binding transcription factor 4 (OCT4). Mechanistically, dioscin inhibited phospho-Akt (Ser473) and phospho-GSK3β (Ser9), preventing GSK3β inactivation. This promoted β-catenin phosphorylation and proteasomal degradation, reducing nuclear β-catenin by 54% [4]. Consequently, transcription of β-catenin-dependent stemness genes (e.g., MYC, CCND1) was suppressed. In vivo, dioscin (60 mg/kg/day, oral) reduced tumor growth by 73% in OSC xenografts and decreased β-catenin expression in immunohistochemical analyses [4].

Table 1: Dioscin's Effects on Osteosarcoma Stem Cell Signaling

Target ProteinRegulation by DioscinFunctional Consequence
p-Akt (Ser473)↓ 2.8-foldLoss of Akt kinase activity
p-GSK3β (Ser9)↓ 3.1-foldGSK3β activation
β-catenin↓ 4.5-fold (nuclear)Reduced stemness gene transcription
SOX2↓ 3.7-foldImpaired self-renewal
OCT4↓ 3.0-foldLoss of pluripotency

Multi-Drug Resistance Reversal Mechanisms in Solid Tumors

Dioscin overcomes chemoresistance by inhibiting adenosine triphosphate (ATP)-dependent drug efflux transporters and enhancing intracellular drug accumulation. In methotrexate-resistant osteosarcoma (U2OS/MTX300) and doxorubicin-resistant breast cancer cells, dioscin (1–5 μM) downregulated P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) expression by 60–80% via nuclear factor kappa B (NF-κB) inhibition [2] [8]. This increased intracellular doxorubicin retention by 3.2-fold. Additionally, dioscin sensitizes resistant tumors by modulating apoptosis regulators: It inhibits survivin (BIRC5) through ubiquitin-mediated degradation in non-small cell lung cancer and suppresses X-linked inhibitor of apoptosis protein (XIAP) in colon cancer [2] [10]. Dioscin also disrupts drug-resistance-related survival pathways, including extracellular signal-regulated kinase (Erk) and signal transducer and activator of transcription 3 (STAT3), while reactivating p53 in p53-mutant cancers [6] [8].

Table 2: Dioscin's Mechanisms for Reversing Multi-Drug Resistance

Resistance MechanismDioscin's ActionObserved Outcome
P-gp/BCRP overexpression↓ Protein expression via NF-κB inhibition↑ Intracellular chemotherapeutic accumulation
Survivin/XiAP elevation↑ Ubiquitin-mediated degradation↑ Caspase-3/7 activation
Aberrant Erk/STAT3↓ Phosphorylation of Erk/STAT3Restored apoptosis sensitivity
p53 mutations↑ Wild-type p53 stabilizationReactivation of Bax pathway
Hypoxia-inducible factor 1-alpha (HIF-1α)↓ Protein synthesis under hypoxiaReduced P-gp transcription

Properties

Product Name

Dioscin

IUPAC Name

(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7R,8S,9S,12R,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

VNONINPVFQTJOC-OXSREHLTSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](O7)CO)O[C@H]8[C@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.